2-Acetoxy-3'-cyanobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-3’-cyanobenzophenone is an organic compound with the molecular formula C16H11NO3 It is a derivative of benzophenone, featuring an acetoxy group and a cyano group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-3’-cyanobenzophenone can be achieved through several methods. One common approach involves the reaction of 3’-cyanobenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild heating conditions to facilitate the acetylation process .
Industrial Production Methods
Industrial production of 2-Acetoxy-3’-cyanobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in various functionalized benzophenone derivatives .
Scientific Research Applications
2-Acetoxy-3’-cyanobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the cyano group can participate in various chemical transformations. These interactions can modulate biological activities and chemical reactivity, making the compound valuable in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxybenzophenone: Lacks the cyano group, resulting in different chemical properties and reactivity.
3’-Cyanobenzophenone: Lacks the acetoxy group, affecting its solubility and chemical behavior.
4-Acetoxybenzophenone: The position of the acetoxy group influences its reactivity and applications.
Uniqueness
2-Acetoxy-3’-cyanobenzophenone is unique due to the presence of both acetoxy and cyano groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other benzophenone derivatives .
Properties
IUPAC Name |
[2-(3-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRXVSWZRCEUQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641570 |
Source
|
Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-31-7 |
Source
|
Record name | 3-[2-(Acetyloxy)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.